![molecular formula C22H20N4O4S B2956316 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone CAS No. 861211-21-4](/img/structure/B2956316.png)
2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Hydrazone compounds, including variants similar to the specified chemical, are synthesized through condensation reactions involving hydrazides and aldehydes or ketones. These reactions often result in products with significant chemical and physical properties, such as crystallinity and thermal stability. For example, the synthesis and structural characterization of various hydrazone compounds have been widely studied, providing insights into their potential applications in material science and coordination chemistry (Gao, 2011), (Yang, 2011).
Optical and Photonic Applications
Hydrazone compounds have been explored for their nonlinear optical properties, making them candidates for photonic applications such as optical limiting, which is crucial for protecting optical sensors from damage by intense light sources. The structure-property relationships of substituted hydrazones have been studied to understand their potential in photonic devices (Nair et al., 2022).
Coordination Chemistry and Metal Complex Formation
Hydrazones can act as ligands, coordinating with metals to form complexes with diverse geometries and properties. These complexes have been characterized and investigated for various applications, including catalysis and material science. The ability of hydrazones to form stable complexes with metals is leveraged in synthesizing materials with specific magnetic, electronic, and structural characteristics (Peralta et al., 2007).
Antimicrobial and Antioxidant Properties
Hydrazone derivatives have been evaluated for their biological activities, including antimicrobial and antioxidant properties. The structure-activity relationships of these compounds offer valuable insights into designing new therapeutic agents with enhanced efficacy and selectivity (Sokmen et al., 2014).
Catalytic Applications
Hydrazones and their metal complexes have found applications as catalysts in various chemical reactions, including the cross-dehydrogenative coupling reactions. These catalytic processes are important for the synthesis of complex organic molecules, demonstrating the versatility and utility of hydrazone compounds in organic synthesis (Liu et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs . It potentiates the responses of mGluR5 by actions at a site that is distinct from that of other known modulators . This suggests that the compound has a unique interaction with its targets, leading to enhanced receptor activity.
Biochemical Pathways
The activation of mGluRs by this compound can affect various biochemical pathways. For instance, it can potentiate the response to glutamate, the primary excitatory neurotransmitter in the brain . This can lead to changes in neuronal signaling and synaptic transmission, impacting various downstream effects related to cognition, memory, and learning.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR activity. By enhancing the response of these receptors, it can influence neuronal excitability and synaptic plasticity . This could potentially have therapeutic implications for neurological disorders where these processes are disrupted.
Eigenschaften
IUPAC Name |
2-[2-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-7-8-19(30-2)14(11-16)12-23-25-22-24-15(13-31-22)9-10-26-20(27)17-5-3-4-6-18(17)21(26)28/h3-8,11-13H,9-10H2,1-2H3,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZMZVJUHMWTRX-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

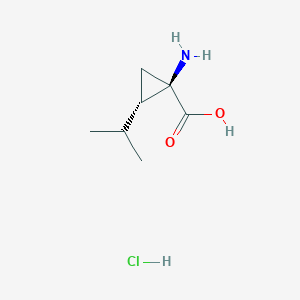

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
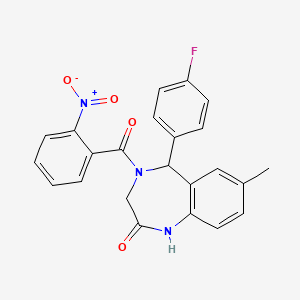
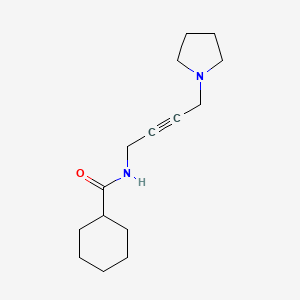

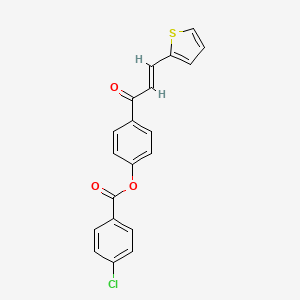
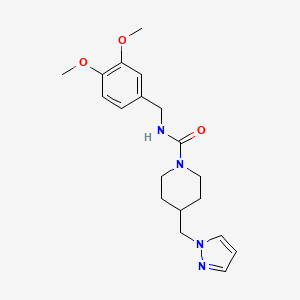
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)
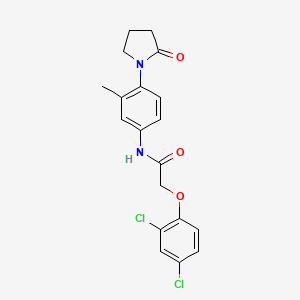

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)